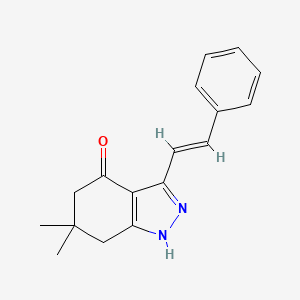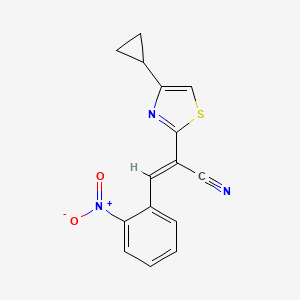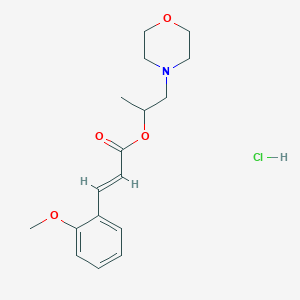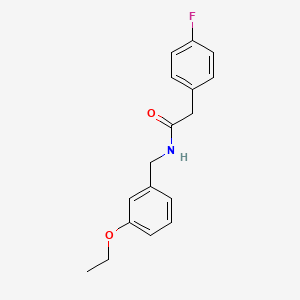![molecular formula C16H22ClN3O B5486485 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5486485.png)
2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been the subject of significant scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide increases the levels of GABA in the brain, which can help to reduce seizure activity and alleviate anxiety symptoms.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide has been shown to have a number of other biochemical and physiological effects. These include increased dopamine release, enhanced cognitive function, and reduced drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide for lab experiments is its high selectivity for GABA transaminase, which makes it a useful tool for studying the role of this enzyme in various neurological disorders. However, one limitation of 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide. These include further studies on its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety, as well as investigations into its effects on other neurotransmitter systems in the brain. Additionally, there may be opportunities to develop new analogs of 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide with improved solubility and other desirable properties for use in experimental settings.
Méthodes De Synthèse
The synthesis of 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with cyclopropylcarbonyl chloride to form 4-(4-chlorobenzyl)cyclopropanecarboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with piperazine to produce 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide.
Applications De Recherche Scientifique
2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and alleviate anxiety symptoms.
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-14-3-1-13(2-4-14)11-19-7-9-20(10-8-19)12-16(21)18-15-5-6-15/h1-4,15H,5-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRHLDFLRUHMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5486405.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5486420.png)


![4-[(4-chloro-2-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5486452.png)

![N-methyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5486458.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5486486.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5486498.png)


![N-(2,6-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5486513.png)
![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5486519.png)